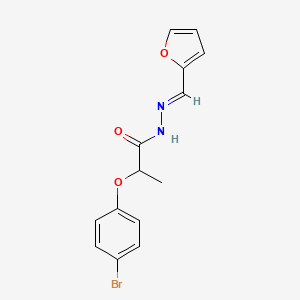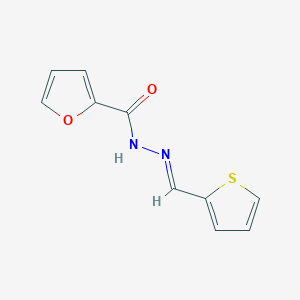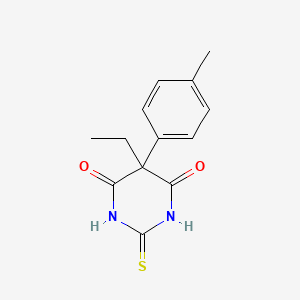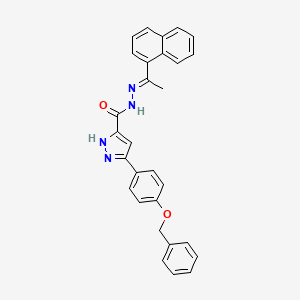
2-(4-Bromophenoxy)-N'-(furan-2-ylmethylene)propanehydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Bromophenoxy)-N’-(furan-2-ylmethylene)propanehydrazide is an organic compound that features a bromophenoxy group and a furan-2-ylmethylene group attached to a propanehydrazide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenoxy)-N’-(furan-2-ylmethylene)propanehydrazide typically involves the reaction of 4-bromophenol with 2-furaldehyde in the presence of a base to form the intermediate 4-bromophenoxy-2-furaldehyde. This intermediate is then reacted with propanehydrazide under reflux conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the brominated intermediates and final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Bromophenoxy)-N’-(furan-2-ylmethylene)propanehydrazide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The hydrazide group can be reduced to form corresponding amines.
Substitution: The bromine atom on the phenoxy group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenoxy derivatives.
Applications De Recherche Scientifique
2-(4-Bromophenoxy)-N’-(furan-2-ylmethylene)propanehydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 2-(4-Bromophenoxy)-N’-(furan-2-ylmethylene)propanehydrazide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Chlorophenoxy)-N’-(furan-2-ylmethylene)propanehydrazide
- 2-(4-Methylphenoxy)-N’-(furan-2-ylmethylene)propanehydrazide
- 2-(4-Fluorophenoxy)-N’-(furan-2-ylmethylene)propanehydrazide
Uniqueness
2-(4-Bromophenoxy)-N’-(furan-2-ylmethylene)propanehydrazide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to certain molecular targets. Additionally, the bromine atom can be a site for further functionalization, allowing for the synthesis of a wide range of derivatives with potentially diverse properties.
Propriétés
Formule moléculaire |
C14H13BrN2O3 |
|---|---|
Poids moléculaire |
337.17 g/mol |
Nom IUPAC |
2-(4-bromophenoxy)-N-[(E)-furan-2-ylmethylideneamino]propanamide |
InChI |
InChI=1S/C14H13BrN2O3/c1-10(20-12-6-4-11(15)5-7-12)14(18)17-16-9-13-3-2-8-19-13/h2-10H,1H3,(H,17,18)/b16-9+ |
Clé InChI |
PDVPTRFSCXKPCR-CXUHLZMHSA-N |
SMILES isomérique |
CC(C(=O)N/N=C/C1=CC=CO1)OC2=CC=C(C=C2)Br |
SMILES canonique |
CC(C(=O)NN=CC1=CC=CO1)OC2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{4-[(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)amino]phenyl}acetamide](/img/structure/B11992730.png)
![2-(2-Naphthyl)-5-(3-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11992733.png)
![7-isopentyl-8-{(2Z)-2-[1-(4-methoxyphenyl)ethylidene]hydrazino}-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11992734.png)


![4-[9-chloro-2-(2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]-N,N-dimethylaniline](/img/structure/B11992760.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-{(E)-[4-(benzyloxy)phenyl]methylidene}acetohydrazide](/img/structure/B11992763.png)


![Methyl 2-({2,2,2-trichloro-1-[(phenylacetyl)amino]ethyl}amino)benzoate](/img/structure/B11992777.png)
![N-[(5E)-5-(1-methylpyridin-2(1H)-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B11992779.png)
![N-[2-(2-hydroxyethoxy)ethyl]-N'-phenylthiourea](/img/structure/B11992787.png)
![2-[(5,5-Dimethyl-2-oxo-1,3,2lambda~5~-dioxaphosphinan-2-yl)methyl]-5,5-dimethyl-1,3,2lambda~5~-dioxaphosphinan-2-one](/img/structure/B11992795.png)
![Ethyl 7-benzoyl-3-(4-fluorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B11992800.png)
